![molecular formula C30H51NO2 B14791959 6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B14791959.png)
6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to its multiple functional groups and stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexylidene and hexahydroindenyl moieties, followed by their coupling. Typical reaction conditions may include:
Reagents: Various organic reagents, catalysts, and solvents.
Conditions: Controlled temperature, pressure, and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis with optimizations for cost, efficiency, and safety. This could include:
Batch or Continuous Processes: Depending on the demand and production scale.
Purification Techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: To form ketones or carboxylic acids.
Reduction: To form alcohols or amines.
Substitution: To introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
The compound’s unique structure suggests it could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with biological macromolecules.
Medicine: Possible therapeutic properties or as a precursor to pharmaceuticals.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Affecting their activity.
Pathways Involved: Such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Structural Analogues: Compounds with similar core structures but different functional groups.
Functional Analogues: Compounds with similar biological or chemical activities.
Uniqueness
The uniqueness of this compound may lie in its specific stereochemistry, functional groups, and overall molecular architecture, which could confer distinct properties and applications.
Properties
Molecular Formula |
C30H51NO2 |
|---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C30H51NO2/c1-22-11-14-26(33-20-19-31)21-24(22)12-13-25-10-8-17-30(6)27(15-18-29(25,30)5)23(2)9-7-16-28(3,4)32/h12-13,23,26-27,32H,1,7-11,14-21,31H2,2-6H3/t23?,26?,27?,29-,30+/m0/s1 |
InChI Key |
VMTGDUWVUILFDN-LEJDSVQPSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)OCCN)C)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)OCCN)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
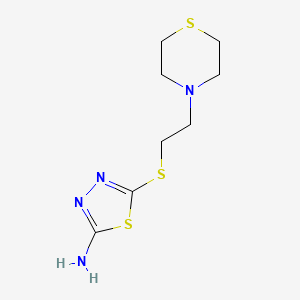
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
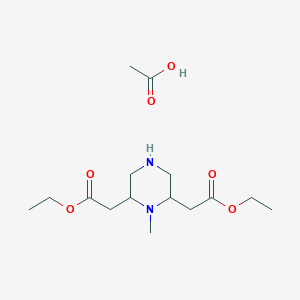
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
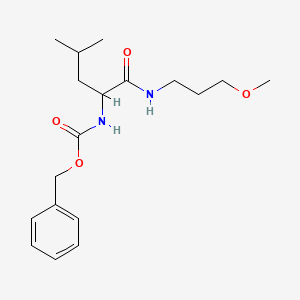
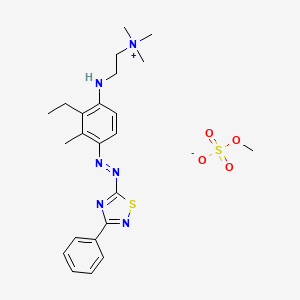
![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)

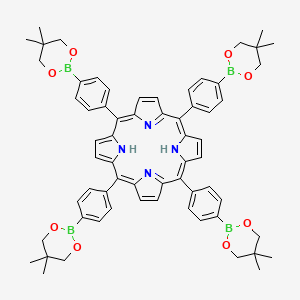
![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)
